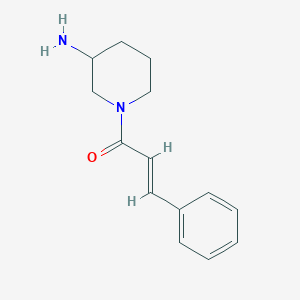

1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one

Vue d'ensemble

Description

1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one (APPP) is an organic compound belonging to the class of compounds known as aminopiperidines. APPP is a small molecule that has been studied for its potential use in a variety of scientific research applications.

Applications De Recherche Scientifique

Chemical Research and Synthesis Applications

Chemical inhibitors of cytochrome P450 isoforms play a critical role in understanding drug metabolism and potential drug-drug interactions. The selectivity of chemical inhibitors is crucial for deciphering the involvement of specific CYP isoforms in the metabolism of various drugs. Research on potent and selective chemical inhibitors aids in the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).

Biological and Pharmacological Research

Phenylpiperazine derivatives, including compounds similar to "1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one," have shown versatility in medicinal chemistry, particularly for treating CNS disorders. The N-phenylpiperazine subunit is highlighted for its druglikeness and potential in new therapeutic fields beyond the CNS, suggesting a broad scope for research and development in pharmacology (Maia et al., 2012).

Therapeutic Potentials and Applications

Compounds such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have been extensively studied for their cytotoxic properties against various cancers, showcasing the potential of derivatives of "this compound" in antineoplastic drug development. These molecules exhibit significant tumor-selective toxicity and have the ability to modulate multi-drug resistance, indicating their value in anticancer research and therapy (Hossain et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .

Mode of Action

this compound acts as an inhibitor of the DPP-4 enzyme . It binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition results in an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose homeostasis .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of GLP-1 and GIP. These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells, enhance β-cell proliferation, and increase β-cell resistance to apoptosis . Therefore, the action of this compound affects the insulin signaling pathway, leading to improved glucose control.

Pharmacokinetics

Similar compounds have been shown to be readily absorbed orally, with absorption occurring mainly in the small intestine . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would impact its bioavailability, which in turn would affect its efficacy.

Result of Action

The molecular effect of this compound is the inhibition of the DPP-4 enzyme. This leads to an increase in the levels of incretin hormones, resulting in enhanced insulin secretion and improved glucose control . On a cellular level, this can lead to increased β-cell proliferation and resistance to apoptosis .

Propriétés

IUPAC Name |

(E)-1-(3-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11,15H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDXBZBVPUBIBU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

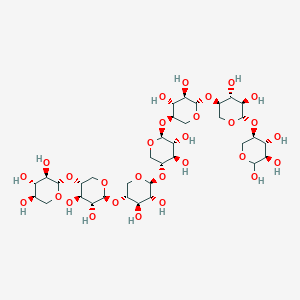

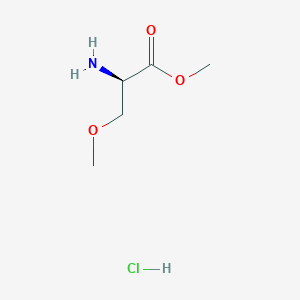

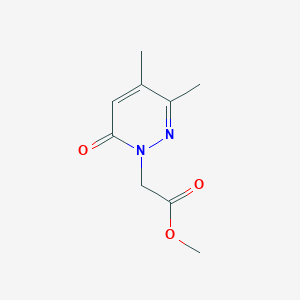

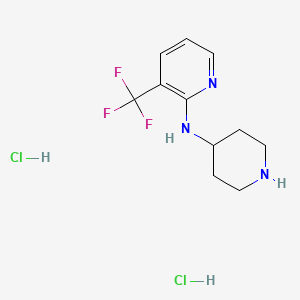

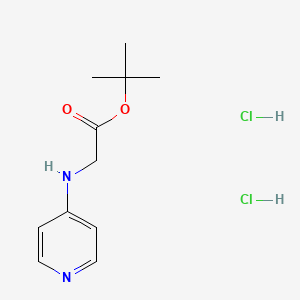

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}ethan-1-one](/img/structure/B1473946.png)

![tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B1473947.png)

![2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine](/img/structure/B1473951.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)